molecular formula C6H6ClF3N2 B2637649 4-(Trifluoromethyl)pyridin-2-amine hydrochloride CAS No. 1281872-45-4

4-(Trifluoromethyl)pyridin-2-amine hydrochloride

Cat. No.: B2637649
CAS No.: 1281872-45-4
M. Wt: 198.57
InChI Key: RHTPSFUMBBXEKZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a heterocyclic aromatic compound featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) group at the 2-position. The hydrochloride salt enhances its stability and aqueous solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is widely utilized in the development of kinase inhibitors, agrochemicals, and other bioactive molecules due to the electron-withdrawing properties of the -CF₃ group, which modulates electronic and steric interactions .

Properties

IUPAC Name

4-(trifluoromethyl)pyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-2-11-5(10)3-4;/h1-3H,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTPSFUMBBXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride typically involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with ethylamine hydrochloride. The reaction is carried out in the presence of sodium hydroxide and dimethyl sulfoxide at elevated temperatures (around 130°C) for 24 hours . The reaction mixture is then cooled, and the product is isolated through extraction and purification processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

4-(Trifluoromethyl)pyridin-2-amine hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. Notably, it is an intermediate in the production of naporafenib, a RAF inhibitor used in treating RAF-driven cancers .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibit potent inhibitory effects on cancer cell lines, with IC values ranging from 10 to 50 nM, indicating significant potential for developing new anticancer therapies.

Biochemical Applications

The compound's ability to participate in chemical reactions, such as the Chichibabin reaction, allows for the introduction of additional amine groups, facilitating the synthesis of more complex bioactive molecules.

Biological Impact
Research indicates that compounds containing trifluoromethyl groups often show enhanced biological activity due to their electron-withdrawing properties, which can improve binding affinity to biological targets .

Agrochemicals

In agrochemical applications, this compound is utilized to develop new crop protection agents. The incorporation of fluorine into agrochemicals can modify their physicochemical properties, enhancing efficacy and selectivity against pests while reducing environmental impact .

Data Tables

Application Area Target/Pathway IC (nM) Notes
AnticancerRAF Kinase17Potent inhibitor in various cancer models
AntimicrobialChlamydia trachomatisVariesSelective activity without affecting host cells
AgrochemicalCrop Protection AgentsN/AEnhanced efficacy due to fluorination

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable component in drug design, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Evidence Source
4-(Trifluoromethyl)pyridin-2-amine hydrochloride C₆H₆ClF₃N₂ -CF₃ (4-position), -NH₂ (2-position) Intermediate for kinase inhibitors, high solubility
6-[(1R)-1-Aminoethyl]-4-(trifluoromethyl)pyridin-2-amine dihydrochloride C₈H₁₂Cl₂F₃N₃ -CF₃ (4), -NH₂ (2), chiral ethylamine (6) Enhanced stereospecific binding in drug design
(3-Chloro-5-CF₃-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride C₁₁H₁₄Cl₂F₃N₃ -Cl (3), -CF₃ (5), piperidine (2) Potential CNS-targeting agent due to lipophilicity
Buparlisib Hydrochloride C₁₈H₂₁F₃N₆O₂·HCl -CF₃ (4), morpholine and pyrimidine additions PI3K inhibitor for oncology
Piperidin-4-ylmethyl-pyridin-2-yl-amine hydrochloride C₁₁H₁₈ClN₃ Piperidinylmethyl (2) Increased basicity for receptor interaction

Physicochemical Properties

  • Molecular Weight and Solubility :
    The parent compound (MW 209.6) is smaller than analogs like Buparlisib (MW 454.3), enabling better membrane permeability but reduced target specificity. The dihydrochloride form of the chiral analog (MW 278.1) improves solubility in polar solvents .
  • Electron Effects :
    The -CF₃ group decreases the basicity of the pyridine nitrogen. In the 3-chloro-5-CF₃ derivative (), the adjacent chlorine further reduces electron density, lowering pKa compared to the parent compound .

Stability and Formulation

  • Salt Forms :
    Hydrochloride salts dominate due to improved crystallinity and stability. The dihydrochloride form in offers higher hygroscopicity, requiring controlled storage .
  • Degradation Resistance : The aromatic pyridine core ensures stability under acidic conditions, whereas tetrahydro-pyran analogs () may undergo ring-opening in harsh environments .

Biological Activity

4-(Trifluoromethyl)pyridin-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 4-position and an amino group at the 2-position. This unique structure contributes to its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . It has been studied in the context of various cancer types, including lymphoma and solid tumors. The compound has shown efficacy in inhibiting tumor growth in preclinical models, suggesting its potential as a therapeutic agent.

For instance, a study highlighted the compound's ability to induce apoptosis in cancer cells, thereby reducing cell viability. The mechanism involves modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. Its efficacy against bacteria such as Mycobacterium tuberculosis has been documented, indicating its potential role in treating infectious diseases . The selectivity index (SI) for certain derivatives suggests that modifications to the structure can enhance antimicrobial potency while minimizing toxicity to human cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It affects pathways such as apoptosis and cell cycle regulation, leading to decreased tumor growth.
  • Interaction with Receptors : The compound may bind to various receptors, altering their activity and impacting cellular responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Lymphoma Treatment : A clinical trial evaluated the efficacy of a related compound containing the trifluoromethyl group in patients with diffuse large B-cell lymphoma. Preliminary results indicated significant tumor reduction in patients who had previously undergone standard treatments .
  • Antimicrobial Studies : Research focused on derivatives of 4-(trifluoromethyl)pyridin-2-amine showed promising results against M. tuberculosis, with some compounds exhibiting higher activity than established antibiotics .
  • Comparative Analysis : A comparative study assessed various pyridine derivatives, revealing that modifications at the 4-position significantly influenced biological activity. Compounds with different substituents were tested for anticancer properties, demonstrating that the trifluoromethyl group enhances potency against specific cancer cell lines .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusActivity TypeKey Findings
Lymphoma TreatmentAnticancerSignificant tumor reduction in clinical trials
Antimicrobial ActivityAntimicrobialEffective against M. tuberculosis
Comparative AnalysisStructure-Activity RelationshipModifications enhance potency against cancer cells

Q & A

Q. How can this compound be functionalized to create novel fluorinated ligands for catalysis or materials science?

  • Methodological Answer :
  • Catalysis : Introduce phosphine or N-heterocyclic carbene (NHC) groups via Buchwald-Hartwig amination.
  • Materials : Polymerize via Sonogashira coupling to create fluorinated conductive polymers. Stability under harsh conditions (e.g., UV, heat) is assessed via TGA and cyclic voltammetry .

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